![molecular formula C7H6BrN3 B1280983 3-溴-7-甲基咪唑并[1,2-a]嘧啶 CAS No. 375857-62-8](/img/structure/B1280983.png)

3-溴-7-甲基咪唑并[1,2-a]嘧啶

描述

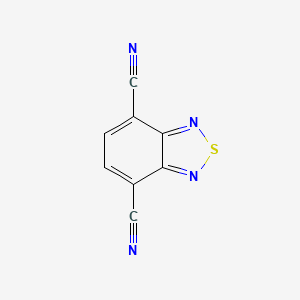

3-Bromo-7-methylimidazo[1,2-a]pyrimidine is a derivative of the imidazo[1,2-a]pyrimidine scaffold, which is a heterocyclic compound that has garnered interest due to its potential applications in pharmaceutical chemistry. The presence of a bromine atom at the 3-position and a methyl group at the 7-position on the imidazo[1,2-a]pyrimidine core structure is indicative of its potential for further chemical modifications and biological activity.

Synthesis Analysis

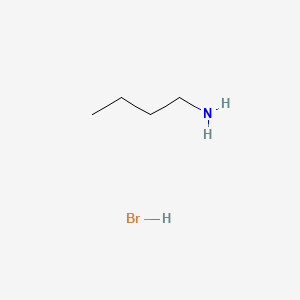

The synthesis of imidazo[1,2-a]pyrimidine derivatives, including those with bromo substituents, typically involves the reaction of 2-aminopyrimidines with methyl aryl ketones and halogens such as bromine . The use of bromine can lead to the formation of 6-bromo- and 3,6-dibromo-substituted compounds, which suggests a pathway for the synthesis of 3-bromo-7-methylimidazo[1,2-a]pyrimidine by introducing a methyl group at the appropriate step in the synthesis .

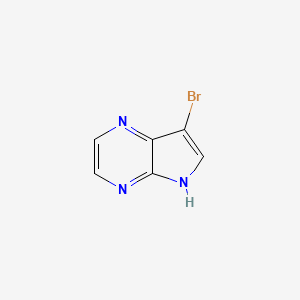

Molecular Structure Analysis

The molecular structure of 3-bromo-7-methylimidazo[1,2-a]pyrimidine is characterized by the imidazo[1,2-a]pyrimidine core, which is a fused heterocyclic system combining a pyrimidine ring and an imidazole ring. The bromine atom at the 3-position is a significant functional group that can participate in further chemical reactions, such as nucleophilic aromatic substitution (SNAr) . The methyl group at the 7-position is a common substituent that can influence the electronic properties of the molecule.

Chemical Reactions Analysis

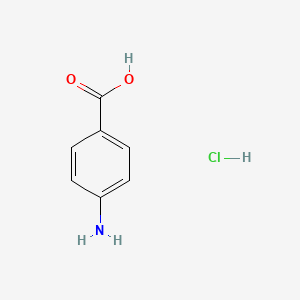

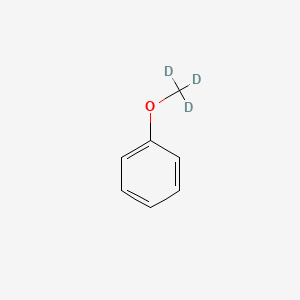

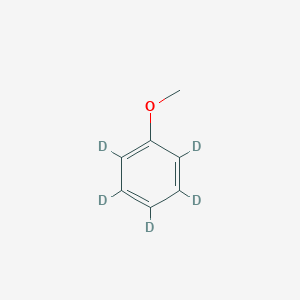

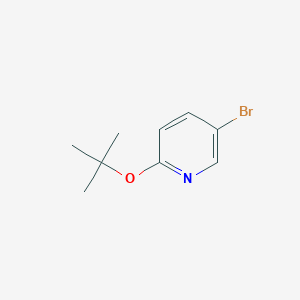

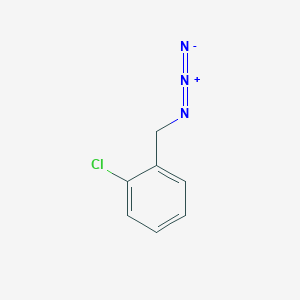

The bromine atom on the imidazo[1,2-a]pyrimidine core makes it amenable to nucleophilic substitution reactions. For instance, the phenoxide leaving group SNAr strategy allows for the facile preparation of 7-amino-3-aryl pyrazolo[1,5-a]pyrimidines from a 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine intermediate . This indicates that the 3-bromo substituent in 3-bromo-7-methylimidazo[1,2-a]pyrimidine can be similarly utilized for the introduction of various substituents at the 3-position. Additionally, palladium-catalyzed arylation can be employed for the regioselective introduction of aryl groups at the 3-position of imidazo[1,2-a]pyrimidine .

Physical and Chemical Properties Analysis

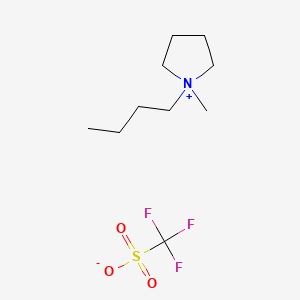

The physical and chemical properties of 3-bromo-7-methylimidazo[1,2-a]pyrimidine are influenced by its molecular structure. The presence of the bromine atom contributes to its reactivity, especially in palladium-catalyzed coupling reactions and SNAr strategies . The ionic liquid 1-butyl-3-methylimidazolium bromide has been used as a reaction medium for the synthesis of related compounds, which suggests that it could potentially be applied in the synthesis or modification of 3-bromo-7-methylimidazo[1,2-a]pyrimidine to enhance reaction efficiency and yields . The use of green chemistry principles, such as the employment of ionic liquids, is an important consideration in the synthesis and handling of such compounds .

科学研究应用

合成和化学应用

促进吡唑并[1,5-a]嘧啶骨架的官能化:已确定3-溴-7-苯氧基吡唑并[1,5-a]嘧啶中间体可促进吡唑并[1,5-a]嘧啶骨架上3位和7位的顺序官能化。这一发现为需要独特的3-芳基和7-氨基取代物的情况提供了方法学改进 (Catalano et al., 2015)。

钯催化芳基化:3-溴-7-甲基咪唑并[1,2-a]嘧啶可在3位与芳基溴化物进行高效钯催化芳基化,表明从未取代杂环化合物合成3-芳基咪唑并[1,2-a]嘧啶的一步法 (Li et al., 2003)。

生物活性

- 抗病毒和抗肿瘤性能:某些3,4,6-三取代吡唑并[3,4-d]嘧啶核糖核苷,可由3-溴-7-甲基咪唑并[1,2-a]嘧啶衍生,显示出对麻疹和白血病具有显著抗病毒和中等抗肿瘤活性 (Petrie et al., 1985)。

合成技术和衍生物

形成2-芳基咪唑并[1,2-a]嘧啶:2-氨基嘧啶与甲基芳基酮和卤素(包括溴)的反应导致6-溴和3,6-二溴取代的2-芳基咪唑并[1,2-a]嘧啶的形成,突显卤代中间体的多功能性 (Kochergin et al., 2000)。

吡唑并[1,5-a]嘧啶作为cAMP磷酸二酯酶抑制剂:3-溴-5,7-二烷基吡唑并[1,5-a]嘧啶,是3-溴-7-甲基咪唑并[1,2-a]嘧啶的衍生物,已合成并筛选其对cAMP磷酸二酯酶的抑制作用,展示出潜在的治疗应用 (Novinson et al., 1975)。

咪唑并[1,2-c]嘧啶衍生物的合成:C-取代的4-氨基嘧啶通过金氏方法反应形成咪唑并[1,2-c]嘧啶衍生物,当无5位取代物的4-氨基嘧啶与甲基酮和溴反应时,形成8-溴咪唑并[1,2-c]嘧啶 (Rogul'chenko et al., 1975)。

安全和危害

未来方向

Imidazo[1,2-a]pyridines, including 3-Bromo-7-methylimidazo[1,2-a]pyrimidine, have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of these compounds has been well studied in the past decade because of their importance as a bioactive scaffold . Future research will likely continue to explore the synthesis and applications of these compounds .

属性

IUPAC Name |

3-bromo-7-methylimidazo[1,2-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c1-5-2-3-11-6(8)4-9-7(11)10-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZXFEPGAAWNRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(N2C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30464732 | |

| Record name | 3-Bromo-7-methylimidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-7-methylimidazo[1,2-a]pyrimidine | |

CAS RN |

375857-62-8 | |

| Record name | 3-Bromo-7-methylimidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2E)-3-phenylprop-2-en-1-yl]piperazine dihydrochloride](/img/structure/B1280912.png)

![Ethyl 4-aminopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1280931.png)